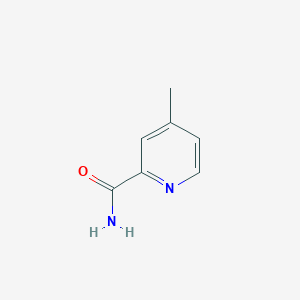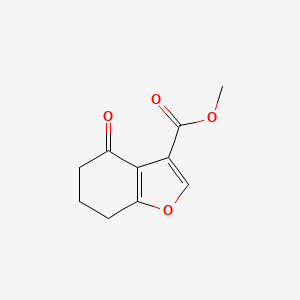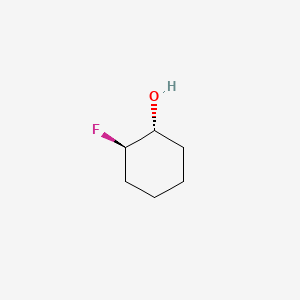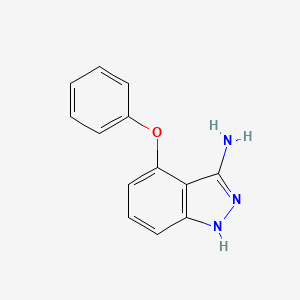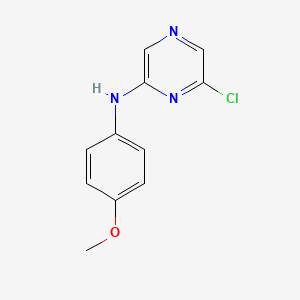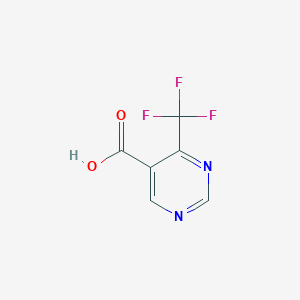
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
The synthesis of 5-carboxylic acids from various trifluoromethyl-substituted pyrimidines has been studied. One method involves the halogen/metal permutation of 4,5-dibromo-6-(trifluoromethyl)pyrimidine and 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).
Synthesis of Trifluoromethylated Analogues
4-(Trifluoromethyl)pyrimidin-2(1H)-ones have been used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues. This involves a Michael-like hydrocyanation process, leading to the formation of various enantiopure forms and esters of these analogues (Sukach et al., 2015).
Inorganic Crystal Engineering
In the field of inorganic crystal engineering, ligands such as 4- and 5-carboxylic acid pyrimidine have been synthesized. These ligands show robust and reliable coordination modes, demonstrating their utility in the formation of coordination complexes (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Postsynthetic Modification of Oligonucleotides
Research into postsynthetic modification of oligonucleotides containing 2′-deoxy-5-trifluoromethyluridine and 2′-deoxy-5-trifluoromethylcytidine has been conducted. This involves converting the trifluoromethyl group into various carboxylic acid equivalents (Ito, Yamamoto, & Hari, 2019).
3-(Polyfluoroacyl)chromones and Analogues
Studies on 3-(polyfluoroacyl)chromones and their hetero analogues have elaborated preparative access to diverse 5-salicyloyl-4-(polyfluoroalkyl)pyrimidines. These compounds serve as substrates for synthesizing 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids or pyrimidines with a benzofuran-3-yl substituent (Kotljarov et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various biological targets, such as enzymes and receptors
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as hydrogen bonding and van der waals forces . The compound might interact with its targets, leading to changes in their function or activity.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets. Additionally, the presence of other molecules can affect the compound’s stability and activity.
Análisis Bioquímico
Biochemical Properties
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways are critical for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by affecting transcription factors and epigenetic modifications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of essential biomolecules, thereby affecting cellular function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions. Toxicity studies have highlighted the importance of careful dosage optimization to minimize harmful effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for the synthesis of nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function. Additionally, the compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical effects, as they determine its availability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVVOYDDRBQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469353 | |
| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220880-12-6 | |
| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

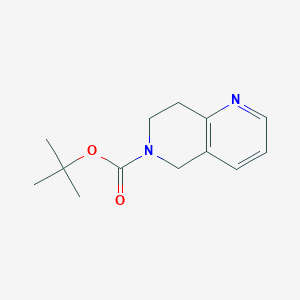

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
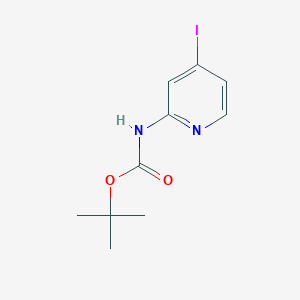
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)

